(+)-cis-Chrysanthemic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26771-11-9, 2935-23-1, 15259-78-6 | |
| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chrysanthemic acid dl-cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-cis-Chrysanthemumic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |
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| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |
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| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | cis-Chrysanthemum monoCarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextual Significance in Pyrethroid Chemistry Research
The significance of (+)-cis-Chrysanthemic acid in pyrethroid chemistry is intrinsically linked to the quest for more effective and specialized insecticides. While the natural pyrethrins (B594832), esters of (+)-trans-chrysanthemic acid, have long been recognized for their insecticidal properties, research has demonstrated that synthetic pyrethroids derived from the cis-isomers of chrysanthemic acid can exhibit enhanced biological activity against certain insect species. who.int
A prime example of the importance of the cis-configuration is in the synthesis of deltamethrin (B41696), a highly potent and widely used synthetic pyrethroid. mdpi.comresearchgate.net Deltamethrin is specifically derived from (1R,3S)-cis-chrysanthemic acid, highlighting the critical role of this particular stereoisomer in developing next-generation insecticides. mdpi.com The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, and in some cases, esters of the cis-isomers have been found to be more toxic to mosquitoes than their trans-counterparts. who.int This has driven research into the synthesis and utilization of specific stereoisomers of chrysanthemic acid, including the (+)-cis form, to create insecticides with tailored properties. researchgate.net The development of synthetic pyrethroids has been a continuous effort to improve upon the natural models, seeking greater potency, photostability, and a broader spectrum of activity, with this compound playing a pivotal role in these advancements. hebmu.edu.cn
Historical Trajectories of Discovery and Early Research Initiatives
The story of (+)-cis-chrysanthemic acid is nested within the broader history of chrysanthemic acid itself. The parent compound, chrysanthemic acid, was first identified and named in 1924 by Hermann Staudinger and Lavoslav Ružička. wikipedia.org Their work laid the foundation for understanding the chemical structures of the active components in pyrethrum extract.
Early synthetic endeavors aimed at producing chrysanthemic acid often resulted in a mixture of its various stereoisomers, including both cis and trans forms. google.com For instance, early industrial syntheses yielded a mixture of cis and trans isomers, which then required separation. google.com The initial focus was often on the (+)-trans-isomer due to its natural occurrence in the highly active pyrethrin I. wikipedia.org
However, as the field of synthetic pyrethroids evolved, so did the interest in the other isomers. The realization that esters of the cis-isomers could possess potent insecticidal activity spurred further research. who.int This led to the development of methods to not only synthesize mixtures of isomers but also to isolate and, in some cases, to stereoselectively synthesize specific isomers like this compound. google.com The journey from the initial discovery of the parent acid to the targeted synthesis of the (+)-cis isomer reflects the growing sophistication of synthetic organic chemistry and the deepening understanding of structure-activity relationships in insecticides.
Stereochemical Characterization and Configurational Assignment
Botanical Origin and Distribution within Chrysanthemum cinerariifolium and Related Species
The primary natural source of chrysanthemic acid is the Dalmatian chrysanthemum, Chrysanthemum cinerariifolium, a species now often classified under the genus Tanacetum. google.comacs.org This plant, originating from the Balkan region, is cultivated commercially in mountainous equatorial regions for the production of pyrethrins (B594832). google.comacs.org While C. cinerariifolium is the most significant producer, other related species, such as the Persian chrysanthemum (Chrysanthemum coccineum), also contain these insecticidal compounds, albeit typically in lower concentrations. acs.orgresearchgate.net
The biosynthesis and accumulation of pyrethrins, and by extension their constituent chrysanthemic acid, are not uniformly distributed throughout the plant. The highest concentrations are found in the flower heads, specifically within the oil glands or glandular trichomes located on the surface of the achenes (the developing seeds). google.complos.org While present in other plant organs, the concentration in the inflorescences is paramount, making the timing of harvest critical for maximizing yield. google.comacs.org Research has indicated the existence of different chemotypes within C. cinerariifolium, with some exhibiting significantly higher concentrations of specific pyrethrins, highlighting the genetic diversity influencing compound production. google.com
Enzymatic Mechanisms and Precursor Incorporations in Biosynthesis
The biosynthetic pathway of chrysanthemic acid is a fascinating example of irregular monoterpene synthesis, deviating from the typical head-to-tail linkage of isoprene (B109036) units. The entire process occurs within the plastids of the plant cells. arkat-usa.org
The journey begins with the fundamental five-carbon precursor, dimethylallyl diphosphate (B83284) (DMAPP) . arkat-usa.orgpnas.org The first committed and pathway-specific step is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) . scispace.comchemistryviews.orgnih.gov This enzyme performs an unusual c1′-2-3 cyclopropanation reaction, condensing two molecules of DMAPP to form chrysanthemyl diphosphate (CPP) . plos.orgscispace.comchemistryviews.org This reaction is mechanistically similar to the initial steps in the biosynthesis of squalene (B77637) and phytoene. pnas.orgscispace.com
Interestingly, further research has revealed that CDS is a bifunctional enzyme. plos.orgchemistryviews.orgd-nb.info Under the substrate conditions found within the plant, it not only creates CPP but also catalyzes the subsequent hydrolysis of the diphosphate group to yield chrysanthemol (B1213662) . plos.orgchemistryviews.orgd-nb.infonih.gov
The final steps to produce chrysanthemic acid involve a two-step oxidation of chrysanthemol. This process is mediated by two distinct oxidoreductases: an alcohol dehydrogenase (ADH) , which oxidizes chrysanthemol to the intermediate chrysanthemal , followed by an aldehyde dehydrogenase (ALDH) , which converts chrysanthemal to the final chrysanthemic acid . arkat-usa.orgnih.gov The genes for these specific dehydrogenases have been identified in T. cinerariifolium and are highly expressed in the flowers where pyrethrin synthesis is most active. nih.gov
Comparative Biosynthetic Analyses of Chrysanthemic Acid Stereoisomers
Chrysanthemic acid possesses two chiral centers in its cyclopropane ring, leading to the existence of four possible stereoisomers: (1R,3R)-(+)-trans, (1S,3S)-(-)-trans, (1R,3S)-(+)-cis, and (1S,3R)-(-)-cis. pnas.orgwikipedia.org The naturally occurring pyrethrins, such as Pyrethrin I, are esters of the (+)-trans-chrysanthemic acid isomer. pnas.orgwikipedia.org This specific stereoisomer is considered the most biologically active against insects among the natural forms. tandfonline.com
The biosynthesis catalyzed by chrysanthemyl diphosphate synthase (CDS) has been shown to produce chrysanthemyl diphosphate (CPP) with a defined absolute stereochemistry at the cyclopropane ring stereocenters, which serves as the precursor to the (+)-trans isomer. pnas.org The enzymatic pathway appears to be highly stereoselective for the formation of the trans-configuration, which is the dominant form found in natural pyrethrins. gla.ac.uk
While synthetic pyrethroids can be esters of all four stereoisomers, and chemical syntheses for the this compound have been developed, the specific biosynthetic pathway leading to the cis-isomer in plants is not well-elucidated in current research. acs.orgacs.orgarkat-usa.orgchemistryviews.orgresearchgate.net It is not definitively known whether a separate synthase with different stereoselectivity exists or if an isomerase enzyme is responsible for converting between the trans and cis forms in vivo. Computational studies have explored the potential for cis-trans isomerization, but this does not confirm a specific enzymatic mechanism in the plant. nih.gov Therefore, the biosynthesis of (+)-trans-chrysanthemic acid is well-documented, while the comparative biological pathway for the formation of this compound remains an area for further investigation.
Enantioselective Total Synthesis Approaches to this compound
The direct synthesis of the enantiomerically pure (+)-cis-isomer of chrysanthemic acid has been a significant goal in organic chemistry. Various strategies have been developed to control the stereochemistry during the formation of the cyclopropane ring and the carboxylic acid moiety.
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This approach has been applied to the synthesis of chrysanthemic acid precursors.
One notable example involves the use of chiral oxazolidinones. These auxiliaries can be used in alkylation and aldol (B89426) reactions to create the necessary stereocenters with high diastereoselectivity. wikipedia.org For instance, an oxazolidinone can be acylated and then subjected to a diastereoselective alkylation to introduce one of the stereocenters of the chrysanthemic acid backbone. Subsequent manipulation and cyclization would lead to the target molecule. While powerful, this method requires additional steps for the attachment and removal of the auxiliary. wikipedia.org
Another approach utilizes chiral sulfoxides. For example, the reaction of an α-lithio-β-silylethyl sulfoxide (B87167) with an appropriate electrophile can lead to a cyclopropanecarboxylate (B1236923) as a single diastereomer. This intermediate can then be converted to a precursor of (1R)-trans-chrysanthemic acid, which can be isomerized to the cis-form. researchgate.net
| Auxiliary Type | Key Reaction | Advantages | Disadvantages |
| Chiral Oxazolidinones | Diastereoselective alkylation, Aldol reactions wikipedia.org | High diastereoselectivity, well-established methods wikipedia.org | Requires attachment and removal steps wikipedia.org |
| Chiral Sulfoxides | Diastereoselective cyclopropanation researchgate.net | High diastereoselectivity, single isomer formation researchgate.net | Can require specific and sensitive reagents |
| 8-phenylmenthol | Asymmetric synthesis wikipedia.org | One of the earliest successful auxiliaries wikipedia.org | Difficult to prepare wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions wikipedia.org | Effective in specific ene reactions wikipedia.org | May have limited applicability |
Biocatalytic and Chemo-Enzymatic Resolution and Transformation Processes
Biocatalysis and chemo-enzymatic methods offer highly selective and environmentally friendly alternatives for producing enantiomerically pure compounds. These methods often utilize enzymes or whole microorganisms to catalyze specific reactions with high stereoselectivity.
Enzymatic hydrolysis of racemic esters of chrysanthemic acid is a common strategy. For instance, researchers have screened numerous microbial strains for their ability to stereoselectively hydrolyze (±)-cis,trans-ethyl chrysanthemate. tandfonline.com Arthrobacter globiformis has been identified as a particularly effective microorganism, capable of producing optically pure (+)-trans-chrysanthemic acid through stereoselective hydrolysis. tandfonline.comtandfonline.com The responsible esterase from this organism has been purified and characterized, showing optimal activity at pH 10 and 45°C. tandfonline.com
Lipases are another class of enzymes widely used for kinetic resolution. A practical chemo-enzymatic process has been developed for preparing optically active (1R,cis)-permethrinic and deltamethrinic acids, which are structurally related to chrysanthemic acid. This process involves the lipase-catalyzed kinetic resolution of a racemic acetate, followed by a series of chemical transformations to yield the desired enantiopure acids with high optical purity (>99% ee). researchgate.net
| Biocatalyst | Substrate | Product | Key Feature |
| Arthrobacter globiformis IFO-12958 | (±)-cis,trans-Ethyl chrysanthemate tandfonline.com | (+)-trans-Chrysanthemic acid tandfonline.com | Stereoselective hydrolysis giving optically pure product. tandfonline.com |
| Lipase | Racemic 1,1,1-trichloro-2-acetoxy-4-methyl-3-pentene (B8291598) researchgate.net | Enantiopure (R)-alcohol researchgate.net | Key step in a chemo-enzymatic route to related pyrethroid acids. researchgate.net |
| Candida parapsilosis | Racemic allylic alcohols | Enantiomerically pure allylic alcohols | Deracemisation, applicable to precursors. |
| Pseudomonas alcaligenes | Racemic menthol (B31143) precursors | L-menthol | Example of microbial resolution for terpene-related compounds. |
Metal-Catalyzed Asymmetric Cyclopropanation and Related Reactions
Metal-catalyzed reactions, particularly asymmetric cyclopropanation, are among the most efficient methods for constructing the chiral cyclopropane ring of chrysanthemic acid. These reactions typically involve the transfer of a carbene or carbenoid species to an alkene, catalyzed by a chiral metal complex.
Copper and rhodium complexes are the most studied catalysts for this transformation. Chiral copper(I) complexes with bis(oxazoline) ligands have been shown to catalyze the asymmetric cyclopropanation of olefins with high enantioselectivity. researchgate.net Similarly, rhodium(II) catalysts, such as those with prolinate ligands, are highly effective for the cyclopropanation of specific alkenes. unl.pt For example, Rh2(DOSP)4 has demonstrated high enantiocontrol in the synthesis of cyclopropanes from various alkenes. unl.pt
More recently, cobalt-catalyzed asymmetric cyclopropanations using gem-dichloroalkanes as carbene precursors have emerged as a promising alternative to traditional methods that rely on diazoalkanes. dicp.ac.cn This approach has been used to synthesize a pyrethroid precursor, ethyl chrysanthemate, with 97% enantiomeric excess. nih.gov
| Catalyst System | Alkene Substrate | Carbene Source | Enantioselectivity (ee) |
| Copper(I)/Bis(oxazoline) researchgate.net | Styrenes, dienes researchgate.net | Diazoalkanes researchgate.net | High |
| Rhodium(II) Prolinate unl.pt | Various alkenes unl.pt | Diazoalkanes unl.pt | High |
| Cobalt/Pybox dicp.ac.cn | 1,3-dienes dicp.ac.cn | gem-dichloroalkanes dicp.ac.cn | Up to 97% dicp.ac.cnnih.gov |
| Ruthenium/Salen | Alkenes | Diazoalkanes | High (for trans-isomers) google.com |
Stereocontrolled Approaches from Defined Cyclohexanone (B45756) Precursors
Syntheses starting from chiral cyclohexanone derivatives offer a robust way to control the stereochemistry of chrysanthemic acid. These methods often involve a ring-contraction or fragmentation strategy to form the cyclopropane ring.
A notable strategy begins with 2,2,5,5-tetramethylcyclohexane-1,3-dione. researchgate.net This precursor can be transformed into enantiomerically enriched forms, which then serve as the starting point for the synthesis of either the (1S)- or (1R)-cis-chrysanthemic acid. researchgate.net For example, the (1S)-stereoisomer is a precursor to pyrethrin I, while the (1R)-isomer can be converted to deltamethrin (B41696). researchgate.net
One specific route involves the enantioselective reduction of 2,2,5,5-tetramethylcyclohex-3-enone, followed by a diastereoselective epoxidation of the resulting homoallylic alcohol. rsc.org The key steps include a regioselective epoxide ring opening, mono-oxidation of a diol, and a base-promoted cyclopropanation to form a bicyclo[3.1.0]hexanone intermediate, which is a known precursor to (1S)-cis-chrysanthemic acid. rsc.orgnih.gov This method provides excellent control over both relative and absolute stereochemistry. nih.gov
Resolution Techniques for Racemic cis-Chrysanthemic Acid
While enantioselective synthesis is often preferred, the resolution of racemic mixtures remains a practical and widely used method for obtaining enantiomerically pure chrysanthemic acid.
Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization. For chrysanthemic acid, optically active organic bases are commonly employed. google.com For instance, racemic cis-chrysanthemic acid can be resolved using chiral amines, such as (S)-(+)-2-(benzylamino)-1-butanol. acs.org
A novel resolution method utilizes supercritical fluid extraction (SFE). acs.org This technique has been shown to be more efficient than conventional solvents for chiral differentiation in some cases. By extracting a mixture of racemic cis-chrysanthemic acid and a chiral base with supercritical carbon dioxide, it is possible to achieve significant partial resolution. In one detailed study, (-)-cis-chrysanthemic acid with 99% ee was obtained in the raffinate after a single extraction, while multiple extractions yielded this compound with 90% ee. acs.org
| Resolution Method | Resolving Agent/System | Key Principle | Achieved Enantiomeric Excess (ee) |
| Classical Crystallization google.com | Optically active organic bases google.com | Formation and separation of diastereomeric salts | High |
| Supercritical Fluid Extraction (SFE) acs.org | (S)-(+)-2-(benzylamino)-1-butanol in supercritical CO2 acs.org | Differential solubility of diastereomeric complexes acs.org | Up to 99% for (-)-isomer, 90% for (+)-isomer acs.org |
Development and Optimization of Novel Synthetic Routes
The quest for more efficient, economical, and environmentally benign syntheses of this compound continues to drive innovation.
One novel route describes an enantiospecific synthesis starting from the readily available (-)-d-pantolactone. thieme-connect.com This approach utilizes a ring-closing metathesis to form a cyclopentene (B43876) intermediate, followed by a Haller-Bauer/Grob-type fragmentation to construct the target cyclopropane ring. thieme-connect.com
Another innovative approach involves the α,α'-dibromination of 2,2,5,5-tetramethylcyclohexane-1,3-dione, which serves as a key step in an enantioselective synthesis of (1R)-cis-chrysanthemic acid. nih.gov Furthermore, a photochemical synthesis of β,γ-epoxycyclohexanones has been explored as a potential route to chrysanthemic acid precursors. researchgate.net
Structure Activity Relationship Sar Studies of + Cis Chrysanthemic Acid Derivatives
Rational Design and Synthesis of Analogues with Modified Cyclopropane (B1198618) Cores
The rational design of pyrethroids has often focused on modifying the chrysanthemic acid backbone, particularly the cyclopropane ring, to enhance insecticidal properties. wisdomlib.orgmdpi.com It was initially believed that the isobutenyl side chain at the C3 position of the cyclopropane ring was essential for activity. nih.gov However, systematic SAR studies involving simpler alkyl substituents on the ring challenged this notion. nih.gov Research demonstrated that while some modifications, like a 2,3-dimethyl substitution, resulted in no insecticidal activity, a gem-dimethyl group at C2 showed a significant portion of the activity of the parent compound, allethrin. nih.gov
Further exploration led to significant breakthroughs. One key development was the synthesis of analogues where the isobutenyl group was replaced. For instance, the creation of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid was a crucial step that led to the invention of permethrin, the first photostable pyrethroid suitable for agricultural use. nih.gov Another significant modification was the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which, when esterified, produced the household insecticide terallethrin (B1682227) and the agricultural miticide fenpropathrin. nih.gov
The search for novel acid moieties even led to the development of pyrethroids completely lacking the cyclopropane ring, such as fenvalerate (B1672596) and the non-ester pyrethroid etofenprox (B1671711). nih.gov These developments were guided by the principle of mimicking the essential structural features of chrysanthemic acid while improving properties like photostability and reducing fish toxicity. nih.gov For example, etofenprox was designed as an ether compound rather than an ester, which contributed to its lower toxicity in aquatic environments. nih.gov
More recent strategies have involved synthesizing novel pyrethroids with two asymmetric centers on a modified cyclopropane ring, such as a 2-methylcyclopropane structure. mdpi.com These designs are often conceived through a "reverse connection approach," where the structure of a known active, non-cyclopropane compound like fenvalerate is used as a template to conceptually form a new cyclopropane ring. mdpi.com
Table 1: Insecticidal Activity of Allethrolone Esters with Modified Cyclopropane Cores
| Compound | Acid Moiety Structure | Relative Insecticidal Activity (Allethrin = 100) |
| Allethrin | 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid | 100 |
| Compound 13 | 2,3-dimethylcyclopropanecarboxylic acid | 0 |
| Compound 14 | 2,2-dimethylcyclopropanecarboxylic acid | ~10 |
| Terallethrin | 2,2,3,3-tetramethylcyclopropanecarboxylic acid | Active household insecticide nih.gov |
Source: Adapted from Matsui and Kitahara, 1967. nih.gov
Influence of Stereochemistry on Insecticidal Efficacy Profiles
The biological activity of pyrethroids is profoundly influenced by their stereochemistry. montana.eduhep.com.cn The chrysanthemic acid moiety contains two chiral centers at the C1 and C3 positions of the cyclopropane ring, leading to the possibility of multiple stereoisomers. coresta.org Each of these isomers can exhibit vastly different levels of insecticidal potency. hep.com.cnjst.go.jp
Generally, the insecticidal efficacy depends on specific chirality and the cis or trans orientation of the substituents across the cyclopropane ring. hep.com.cn The absolute configuration at C1 is particularly critical; esters derived from the (1R)-isomers of chrysanthemic acid are consistently more insecticidally active than their (1S)-counterparts. researchgate.net The relationship between the substituents at C1 and C3 (cis/trans) also plays a crucial role. coresta.org For many phenoxybenzyl pyrethroids, the cis isomers are reported to be more toxic to insects than the corresponding trans isomers. researchgate.net
The synthesis of resmethrin (B1680537) and other chrysanthemate esters highlighted the importance of the acid moiety's stereochemistry in determining biological activity. montana.edu For example, prallethrin, the ester of (S)-PG-lon with (1R)-trans-chrysanthemic acid, is the most active among all its stereoisomers and is approximately 20 times more active against houseflies than natural pyrethrins (B594832). jst.go.jp In contrast, the ester formed with the antipodal (R)-PG-lon and the same (1R)-trans-acid displays only moderate activity. jst.go.jp This stark difference underscores the precise stereochemical requirements for effective interaction with the target site in insects, the voltage-sensitive sodium channels. hep.com.cn
Table 2: Influence of Chrysanthemic Acid Stereoisomerism on Insecticidal Activity against Musca domestica
| Alcohol Moiety | Acid Moiety Isomer | Relative Potency |
| (S)-PG-lon | (1R)-trans | 1850 |
| (S)-PG-lon | (1R)-cis | 330 |
| (S)-PG-lon | (1S)-trans | 35 |
| (S)-PG-lon | (1S)-cis | 13 |
| (R)-PG-lon | (1R)-trans | 130 |
| (R)-PG-lon | (1R)-cis | 30 |
| (R)-PG-lon | (1S)-trans | 2 |
| (R)-PG-lon | (1S)-cis | 1 |
| Natural Pyrethrins | Mixture | 100 |
Source: Adapted from Matsui, 2019. jst.go.jp
Functional Group Derivatization and Their Correlation with Biological Performance
The modification of functional groups in both the acid and alcohol moieties of pyrethrin structures has been a cornerstone of synthetic pyrethroid development. nih.govmontana.edu These derivatizations aim to enhance insecticidal activity, improve stability, and alter the spectrum of activity. wisdomlib.orgmdpi.comasianpubs.org
A pivotal moment in pyrethroid evolution was the introduction of an α-cyano group on the 3-phenoxybenzyl alcohol moiety. coresta.orgresearchgate.net This single functional group addition dramatically increased insecticidal potency, leading to the classification of pyrethroids into two types: Type I (lacking the α-cyano group) and Type II (possessing the α-cyano group). coresta.org Compounds like deltamethrin (B41696) and cypermethrin (B145020) exemplify the enhanced activity of Type II pyrethroids. researchgate.net The stereochemistry of this cyano group is also important, with the αS conformation being considerably more toxic to insects than the αR conformation. researchgate.net
On the acid side, replacing the methyl groups in the isobutenyl side chain of chrysanthemic acid with chlorine atoms was a key strategy to block photochemical degradation. montana.edu This led to the creation of permethrin, which is significantly more stable in light than earlier synthetic pyrethroids like resmethrin, while maintaining high insecticidal activity. nih.govmontana.edu Further derivatization of the acid has been explored to create compounds with specific activities. For example, replacing the vinylic methyl group of the pyrethric acid side chain with other alkyl groups can modulate properties, including knockdown effects and activity against mites and ticks. researchgate.net
The ester linkage itself has also been a target for modification. The development of etofenprox, a non-ester pyrethroid where the ester bond is replaced by an ether linkage, was a significant departure that resulted in a compound with low fish toxicity. nih.gov This demonstrates that even fundamental functional groups can be altered to achieve desirable biological performance profiles. nih.gov
Table 3: Correlation of Functional Group Derivatization with Insecticidal Activity
| Parent Compound/Moiety | Derivatization | Resulting Compound (Example) | Effect on Biological Performance |
| Type I Pyrethroid Alcohol (e.g., in Phenothrin) | Addition of α-cyano group | Deltamethrin, Cypermethrin | Significant increase in insecticidal potency (defines Type II pyrethroids). coresta.orgresearchgate.net |
| Chrysanthemic Acid (isobutenyl side chain) | Replacement of methyl groups with chlorine atoms | Permethrin Acid Moiety | Increased photostability, enabling agricultural use. nih.govmontana.edu |
| Chrysanthemic Acid | Esterification with 3-phenoxybenzyl alcohol | Phenothrin | Greater insecticidal activity and lower mammalian toxicity than natural pyrethrins. nih.gov |
| Ester Linkage | Replacement with an ether linkage | Etofenprox | Creation of a non-ester pyrethroid with low fish toxicity. nih.gov |
Mechanistic Investigations of Insecticidal Action in Target Organisms
Molecular Interactions with Insect Nervous System Targets
The primary molecular target for pyrethroid insecticides derived from chrysanthemic acid is the voltage-gated sodium channel (VGSC) in the membranes of nerve cells. mdpi.comnih.govmdpi.com This interaction is central to their insecticidal effect, leading to the disruption of normal nerve impulse transmission. nih.govmdpi.com
Extensive research, including mutational analysis and homology modeling, has identified two principal receptor sites for pyrethroids on the insect VGSC, designated PyR1 and PyR2. mdpi.com The (+)-cis-chrysanthemic acid portion of the pyrethroid molecule plays a crucial role in the binding process at these sites. The insecticidal action is highly stereospecific, with the (1R)-configuration of the cyclopropane (B1198618) ring being essential for potent activity in most pyrethroids. nih.govarkat-usa.org Pyrethroids bind preferentially to the open or activated state of the sodium channel, stabilizing this conformation and preventing its transition to the inactivated (non-conducting) state. mdpi.comnih.govnottingham.ac.uk This prolongs the influx of sodium ions, causing persistent depolarization of the nerve membrane. nih.gov
While the VGSC is the primary target, other neuronal proteins have been identified as secondary or alternative sites of action for some pyrethroids. These include:
GABA-gated chloride channels (GABA-A receptors) : Some pyrethroids can inhibit the function of these inhibitory channels. mdpi.comresearchgate.net However, this effect is often considered indirect, resulting from the initial disruption of sodium channel function which then perturbs chloride influx. nih.gov
The structural integrity of the chrysanthemic acid, with its gem-dimethyl group on the cyclopropane ring and the isobutenyl side chain, is a key determinant for effective binding to the VGSC. jst.go.jpwho.int Modifications to this acid moiety can significantly alter the insecticidal potency of the resulting pyrethroid. nih.gov
Electrophysiological and Biochemical Characterization of Induced Insecticidal Effects
The molecular interaction of pyrethroids with insect sodium channels translates into distinct and measurable electrophysiological and biochemical effects that culminate in paralysis and death.
Electrophysiological Effects: The hallmark electrophysiological effect of pyrethroid binding is a dramatic alteration of sodium channel gating. Specifically, both the activation and inactivation kinetics of the channel are slowed, leading to a prolonged open state. mdpi.comresearchgate.net This results in two primary consequences at the cellular level:
Repetitive Firing: A single nerve impulse can trigger a train of repetitive discharges, as the persistent sodium influx keeps the membrane potential above the firing threshold. mdpi.comepa.gov
Membrane Depolarization: The continued influx of positive sodium ions leads to a sustained depolarization of the nerve membrane, which can ultimately lead to a complete block of nerve conduction. nih.govmdpi.com
These effects cause a state of intense hyperexcitability in the insect's nervous system, manifesting as tremors, incoordination, and hyperactivity, a phenomenon often referred to as "knock-down." nih.govmdpi.com Eventually, the persistent depolarization leads to paralysis and death. researchgate.netepa.gov The toxicity of pyrethroids is inversely related to temperature; at lower temperatures, the sodium channel opening is further prolonged, increasing the insecticidal effect. researchgate.net
Biochemical Effects: Biochemical investigations have further characterized the downstream effects of pyrethroid action. While the primary effect is on ion channel conductance, secondary biochemical consequences have been observed. For instance, studies on synaptoneurosomes have shown that pyrethroids can indirectly inhibit GABA-dependent chloride (³⁶Cl⁻) influx. nih.gov This inhibition is not due to a direct binding to the GABA receptor itself but is a consequence of the membrane depolarization caused by the activation of sodium channels. This effect is sensitive to tetrodotoxin (B1210768) (TTX), a specific blocker of voltage-gated sodium channels, confirming its secondary nature. nih.gov
| Effect Type | Description | Primary Consequence | Key Findings/Observations |
| Electrophysiological | Prolonged opening of voltage-gated sodium channels. | Repetitive nerve firing and membrane depolarization. | Leads to initial hyperexcitability ("knock-down") followed by paralysis. nih.govepa.gov |
| Biochemical | Indirect inhibition of GABA-gated chloride influx. | Perturbation of inhibitory neurotransmission. | Effect is blocked by the sodium channel blocker TTX, indicating it is secondary to VGSC modification. nih.gov |
Comparative Mechanistic Studies with Other Insecticide Classes
The mode of action of insecticides derived from chrysanthemic acid is distinct when compared to other major classes of chemical insecticides, each of which targets a different critical component of the insect's nervous system.
Versus Organophosphates and Carbamates : Unlike pyrethroids that modulate ion channel function, organophosphates and carbamates act by inhibiting the enzyme acetylcholinesterase (AChE). epa.gov AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing constant stimulation of postsynaptic receptors, which results in rapid muscle twitching, convulsions, and paralysis. epa.gov The target site is enzymatic, not an ion channel.
Versus Neonicotinoids : Neonicotinoids, such as imidacloprid, act as agonists of the nicotinic acetylcholine receptor (nAChR). researchgate.netepa.gov They bind irreversibly to these receptors, causing a persistent and uncontrolled stimulation of the postsynaptic neuron, leading to paralysis and death. epa.gov While both neonicotinoids and pyrethroids cause hyperexcitability, they do so by acting on entirely different receptor-channel complexes (nAChR vs. VGSC).
Versus Fipronil and Cyclodienes : Phenylpyrazoles (like fipronil) and cyclodiene organochlorines (like dieldrin) are non-competitive blockers of the GABA-gated chloride channel. researchgate.nettandfonline.com By blocking this inhibitory channel, they prevent the influx of chloride ions, which also leads to a state of hyperexcitability and convulsions. mdpi.com Although some pyrethroids can indirectly affect these channels, the primary mechanism is fundamentally different—channel blocking versus channel modulation.
The following table summarizes the primary molecular targets for these distinct insecticide classes.
| Insecticide Class | Primary Molecular Target | Mechanism of Action |
| Pyrethroids | Voltage-Gated Sodium Channel (VGSC) | Slows channel activation and inactivation, prolonging Na⁺ influx. nih.govepa.gov |
| Organophosphates/Carbamates | Acetylcholinesterase (AChE) | Inhibits enzyme, causing acetylcholine accumulation. epa.gov |
| Neonicotinoids | Nicotinic Acetylcholine Receptor (nAChR) | Irreversibly activates the receptor, causing constant stimulation. researchgate.netepa.gov |
| Phenylpyrazoles (e.g., Fipronil) | GABA-gated Chloride Channel | Blocks the channel, inhibiting Cl⁻ influx and neuronal inhibition. researchgate.nettandfonline.com |
This distinction in molecular targets is crucial for managing insecticide resistance, as cross-resistance does not always occur between classes with different modes of action.
Environmental Dynamics and Biotic/abiotic Degradation Research
Photochemical Transformation Pathways and Metabolite Formation
Exposure to sunlight initiates the degradation of pyrethrins (B594832) and related compounds, leading to the formation of (+)-cis-Chrysanthemic acid. nih.govd-nb.info The photochemical transformation of chrysanthemic acid itself has been the subject of numerous studies, revealing several potential pathways, including isomerization, rearrangement, and fragmentation. nih.govresearchgate.netgla.ac.uk
Computational studies using Density Functional Theory (DFT) have explored the potential energy surfaces for three primary decomposition channels of chrysanthemic acid:
Cis-trans isomerization: This pathway involves the interconversion between the cis and trans isomers and has been found to have low activation barriers, making it a thermodynamically favorable process. nih.govresearchgate.net
Rearrangement: A photolytically induced rearrangement can lead to the formation of a lactone. researchgate.netgla.ac.uk This rearrangement process is considered more favorable than fragmentation into a carbene. researchgate.netd-nb.info
Fragmentation: This involves the cleavage of the cyclopropane (B1198618) ring, which is a fundamental transformation observed in the photochemistry of simple cyclopropanes. nih.gov
The photodegradation of pyrethrins in sunlight is rapid, leading to the isomerization of the cyclopropane acids and photooxidation to various carboxylic acids. nih.gov When pyrethrin films are exposed to sunlight, they degrade rapidly, with major degradation products identified as cis-chrysanthemic acid and chrysanthemum dicarboxylic acid. epa.gov Photo-induced oxidation can also occur at the electron-rich C=C bond in the isobutenyl side chain of the chrysanthemic acid moiety. jst.go.jpresearchgate.net Studies on the photodecomposition of related pyrethroids like resmethrin (B1680537) also show the formation of non-isomerized chrysanthemic acid. researchgate.net
Table 1: Key Photochemical Transformation Products of Chrysanthemic Acid and its Precursors
| Precursor Compound(s) | Transformation Process | Resulting Metabolite(s) | Reference(s) |
|---|---|---|---|
| Pyrethrin films | Photolysis (Sunlight) | cis-Chrysanthemic acid, Chrysanthemum dicarboxylic acid | epa.gov |
| Chrysanthemic acid | Photochemical Rearrangement | Lactone (pyro-chrysanthemic acid) | gla.ac.uk |
| Chrysanthemic acid | Photochemical Isomerization | trans-Chrysanthemic acid | nih.govresearchgate.net |
| Phenothrin, Tetramethrin (B1681291) | Indirect Photolysis | Products of oxidation at the C=C bond of the chrysanthemic acid moiety | researchgate.net |
Microbial and Enzymatic Degradation in Environmental Matrices
Microbial action is a critical pathway for the degradation of pyrethroids in soil and water, which subsequently involves the breakdown of chrysanthemic acid. frontiersin.orgnih.gov The primary mechanism is the hydrolysis of the ester bond in parent pyrethroids by carboxylesterase enzymes, which are common in various bacteria and fungi, yielding chrysanthemic acid and an alcohol moiety. frontiersin.orgnih.govfrontiersin.org
Numerous microbial genera have been identified with the ability to degrade pyrethroids, and thus produce chrysanthemic acid. These include bacterial genera such as Bacillus, Pseudomonas, Achromobacter, Acidomonas, and Serratia, as well as various fungal species. frontiersin.orgnih.gov For instance, Bacillus licheniformis B-1 can transform the pyrethroid β-cypermethrin into 3-phenoxybenzoic acid and chrysanthemic acid. semanticscholar.org Similarly, the fungal strain Neocosmospora sp. AF3 has been shown to be highly effective in degrading tetramethrin, a process that involves the formation of chrysanthemic acid. nih.gov
The fate of chrysanthemic acid itself varies. Some studies suggest it can be further metabolized by microorganisms. For example, in the degradation pathway of tetramethrin by Neocosmospora sp. AF3, chrysanthemic acid is further converted to chrysanthemyl alcohol, which is then oxidized to chrysanthemal. nih.gov However, other research indicates that some microorganisms that produce chrysanthemic acid via pyrethroid hydrolysis cannot utilize it further as a carbon or energy source. semanticscholar.org For example, Bacillus licheniformis B-1 and Aspergillus oryzae M-4 did not show degradation of chrysanthemic acid when it was supplied in culture. semanticscholar.org
Table 2: Selected Microorganisms Involved in Pyrethroid Degradation Leading to Chrysanthemic Acid Formation
| Microorganism Genus/Species | Parent Compound Degraded | Key Degradation Pathway | Reference(s) |
|---|---|---|---|
| Acidomonas sp. | Allethrin | Use as carbon and nitrogen source | nih.govnih.gov |
| Bacillus licheniformis B-1 | β-Cypermethrin | Ester bond hydrolysis | semanticscholar.org |
| Neocosmospora sp. AF3 | Tetramethrin | Ester bond hydrolysis and further oxidation | nih.gov |
| Pseudomonas fluorescens | Permethrin, Fenvalerate (B1672596) | Ester bond hydrolysis | frontiersin.org |
| Achromobacter sp. | Deltamethrin (B41696), Fluvalinate | Ester bond hydrolysis | frontiersin.org |
Environmental Dissipation and Impact on Non-Target Ecological Systems
The environmental dissipation of this compound is governed by the fate of its parent pyrethroid compounds and its own degradation characteristics. Pyrethroids are known to bind strongly to soil and sediments due to their hydrophobic nature, which limits their mobility in the environment. jst.go.jpwho.int Their degradation in soil and water is relatively rapid, primarily through microbial action and photolysis, with half-lives varying from days to weeks depending on environmental conditions. jst.go.jpfrontiersin.orgwho.int
As a major degradation product, chrysanthemic acid's presence in the environment is transient. nih.govd-nb.info The dissipation of pyrethroids from water can be rapid; for instance, cyphenothrin (B1669663) isomers dissipate with half-lives of 2.0 to 7.3 days in a water-sediment system. jst.go.jpresearchgate.net This degradation leads to the formation of chrysanthemic acid, which can then be further degraded microbially. jst.go.jpresearchgate.net
While pyrethroids are known for their high toxicity to non-target organisms, particularly fish, aquatic invertebrates, and beneficial insects like bees, specific toxicity data for this compound is less documented. mdpi.comasianpubs.orgcdc.gov The toxicological focus is often on the parent insecticides. asianpubs.org These parent compounds are neurotoxic to sensitive species, disrupting nerve function by interfering with sodium channels. nih.gov The environmental risk of pyrethroids is often mitigated by their rapid degradation and strong adsorption to soil, which reduces their bioavailability in aquatic systems. who.intregulations.gov However, runoff from treated areas can still pose a hazard to aquatic life. regulations.gov The impact of chrysanthemic acid itself is generally considered to be lower than that of the parent pyrethroids, as the ester linkage responsible for the potent insecticidal activity has been cleaved. who.int
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-phenoxybenzoic acid |
| Allethrin |
| β-Cypermethrin |
| Chrysanthemal |
| Chrysanthemyl alcohol |
| Chrysanthemum dicarboxylic acid |
| Cyphenothrin |
| Deltamethrin |
| Fenvalerate |
| Fluvalinate |
| Lactone (pyro-chrysanthemic acid) |
| Permethrin |
| Phenothrin |
| Resmethrin |
| Tetramethrin |
Advanced Analytical Characterization and Computational Modeling
Spectroscopic (e.g., NMR, MS) and Chromatographic (e.g., GC-MS, HPLC) Techniques for Stereoisomer Analysis
The analysis of chrysanthemic acid stereoisomers relies on a combination of high-resolution spectroscopic and chromatographic methods. These techniques are essential for distinguishing between the cis/trans and enantiomeric forms of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of chrysanthemic acid. The chemical shifts and coupling constants of the cyclopropane (B1198618) ring protons and the olefinic proton are particularly diagnostic for differentiating between cis and trans isomers. gla.ac.uk A ¹H NMR spectrum of chrysanthemic acid recorded in CDCl₃ at 270 MHz shows distinct peaks corresponding to its unique protons. scribd.com
Table 1: Representative ¹H NMR Chemical Shifts for Chrysanthemic Acid (Note: This table represents general shifts for the chrysanthemic acid structure; specific shifts for the (+)-cis isomer may vary slightly. The spectrum provided does not differentiate between stereoisomers.)
| Proton | Chemical Shift (δ, ppm) |
| Olefinic H | ~5.0 |
| Cyclopropane H (next to C=C) | ~2.15 |
| Cyclopropane H (next to COOH) | ~1.5 |
| Methyl H (on C=C) | ~1.7 |
| Methyl H (gem-dimethyl) | ~1.2, ~1.1 |
| Carboxylic Acid H | >10 (often not shown) |
| Data sourced from a digitized spectrum of chrysanthemic acid. scribd.com |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic inlet like Gas Chromatography (GC-MS), is vital for identifying and quantifying chrysanthemic acid. Electron Ionization (EI) is a common technique used. The mass spectrum of chrysanthemic acid shows a characteristic fragmentation pattern, with a prominent peak at m/z 123. nih.govnist.gov This fragment corresponds to the loss of the carboxyl group and a methyl group.
Table 2: Top 5 Peaks in the Electron Ionization GC-MS Spectrum of Chrysanthemic Acid
| Mass/Charge (m/z) | Relative Intensity (%) |
| 123 | 99.99 |
| 81 | 63.50 |
| 41 | 55.40 |
| 43 | 43.10 |
| 67 | 37.00 |
| Data from JEOL JMS-D-300 instrument. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is widely used for the analysis of pyrethrins (B594832) and their degradation products, which include chrysanthemic acid. epa.govresearchgate.net For the specific analysis of stereoisomers, direct separation on a chiral GC column can be challenging. A common approach involves derivatization of the carboxylic acid with a chiral alcohol, such as l-2-octanol or l-menthol, to form diastereomeric esters. tandfonline.comoup.com These diastereomers can then be separated and quantified on a standard achiral GC column, such as one packed with QF-1. tandfonline.comoup.com This methodology allows for the determination of the proportions of d-trans, l-trans, and d-cis/l-cis isomers. tandfonline.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a superior technique for the direct separation of chiral compounds like chrysanthemic acid because it operates under non-destructive conditions with minimal risk of isomerization. acs.org The development of chiral stationary phases (CSPs) has enabled the direct resolution of all four stereoisomers of chrysanthemic acid in a single run. nih.gov Commercial CSPs derived from cinchona alkaloids have proven effective. nih.gov Complete baseline resolution of the cis and trans enantiomers has been achieved using both polar-organic and reversed-phase mobile phases. nih.gov For instance, successful separation was reported using an acetonitrile-based reversed-phase medium, yielding excellent resolution and separation factors. nih.gov
Table 3: HPLC Chiral Separation Parameters for Chrysanthemic Acid Stereoisomers
| Elution Mode | α (cis) | α (trans) | Resolution (Rs, critical) |
| Polar-Organic | 1.20 | 1.35 | 3.03 |
| Reversed-Phase (ACN-based) | 1.24 | 1.22 | 2.73 |
| Data from studies using cinchona alkaloid derived chiral stationary phases. nih.gov |
Chiral Separation Methodologies (e.g., Supercritical Fluid Extraction)
Beyond analytical chromatography, preparative-scale separation of enantiomers is critical for producing stereoisomerically pure compounds. Supercritical Fluid Extraction (SFE) has emerged as a novel and efficient method for this purpose.
SFE, particularly using supercritical carbon dioxide (scCO₂), offers an environmentally friendly alternative to traditional solvent-based resolutions. acs.orgijpsonline.com The principle involves the differential solubility of diastereomeric complexes in the supercritical fluid. For the resolution of (±)-cis-chrysanthemic acid, a chiral resolving agent, such as (S)-(+)-2-(benzylamino)-1-butanol, is used to form diastereomeric salts. acs.org One diastereomer exhibits greater solubility in the scCO₂ and is selectively extracted.
Research has shown that molecular chiral differentiation is more efficient in a supercritical fluid than in conventional solvents. acs.orgresearchgate.netresearchgate.net The efficiency of the separation is influenced by parameters such as pressure, temperature, and the molar ratio of the acid to the chiral base. acs.org In a detailed study on the resolution of (±)-cis-chrysanthemic acid:
Increasing pressure or decreasing temperature resulted in higher enantiomeric excess (ee) values. acs.org
A single extraction step yielded the raffinate containing (-)-cis-chrysanthemic acid in 99% ee. acs.org
Multiple extractions of the solute produced the desired (+)-cis-chrysanthemic acid in 90% ee. acs.org
This demonstrates that SFE is a viable method for the preparative-scale resolution of cis-chrysanthemic acid. acs.org
Computational Chemistry and Theoretical Modeling of Reaction Pathways and Conformations
Computational chemistry provides profound insights into the stability, conformation, and reactivity of molecules like chrysanthemic acid. Density Functional Theory (DFT) is a powerful approach used to investigate its decomposition mechanisms and reaction pathways. nih.govnih.govresearchgate.net
Studies have employed DFT calculations at the B3LYP/6-311+G** level of theory to model the potential energy surface (PES) for key reactions of chrysanthemic acid, including cis-trans isomerization, rearrangement, and fragmentation. nih.govresearchgate.netd-nb.info These calculations help optimize the geometries of reactants, transition states, intermediates, and products, providing a detailed mechanistic understanding. nih.gov
Key findings from computational modeling include:
Cis-Trans Isomerization : DFT calculations revealed that the activation barriers for cis-trans isomerization are relatively low, making it a thermodynamically favorable process compared to fragmentation or rearrangement. nih.govnih.govresearchgate.net
Reaction Pathways : All three investigated pathways (isomerization, rearrangement, fragmentation) are predicted to be endothermic. nih.govresearchgate.net The rearrangement process appears to be more favorable than fragmentation leading to carbene formation. nih.govnih.gov
Conformations : The values of key dihedral angles, such as C12-C1-C3-C8, have been calculated for the cis (2.72°) and trans (150.0°) isomers, confirming that the two branched groups in the cis form are nearly coplanar. nih.gov
Excited States : Time-Dependent Density Functional Theory (TD-DFT) calculations have shown that these decomposition reactions occur in the ground state rather than an excited state. nih.govresearchgate.net
Table 4: Calculated Relative Energies for the Rearrangement of Chrysanthemic Acid (Energies in kcal/mol at the B3LYP/6-311+G* level)*
| Species | Description | Relative Energy (kcal/mol) |
| P1 | Reactant (cis-isomer) | 0.00 |
| TS1 | First Transition State | 45.94 |
| INT1 | Diradical Intermediate | 40.85 |
| TS2 | Second Transition State | 42.11 |
| P4 | Product | 29.58 |
| Data adapted from Elroby & Aziz, 2011. researchgate.net |
These theoretical investigations are invaluable, not only for verifying experimental observations but also for predicting the chemical behavior of chrysanthemic acid under various conditions, thereby guiding synthetic and application-focused research. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Innovations in Sustainable and Green Synthetic Processes
The industrial synthesis of chrysanthemic acid often involves multi-step processes that can be resource-intensive. gla.ac.uk A significant focus for future research is the development of more sustainable and "green" synthetic routes. This includes the exploration of biocatalysis and enzymatic reactions to produce chiral intermediates with high specificity. sumitomo-chem.co.jpresearchgate.netftb.com.hr
Biocatalytic Approaches: The use of enzymes, such as lipases and esterases, has shown promise in the enantioselective hydrolysis of chrysanthemic acid esters, allowing for the preparation of optically active forms like (+)-trans-chrysanthemic acid. researchgate.netarkat-usa.org Research into novel microbial strains and the genetic engineering of enzymes could lead to more efficient and selective biocatalysts. researchgate.netgoogle.com For instance, expressing genes for specific enzymes, like chrysanthemyl diphosphate (B83284) synthase from Tanacetum cinerariifolium in host organisms like tomato, has been shown to produce trans-chrysanthemic acid. nih.govnih.gov Further research could optimize these systems for the production of the (+)-cis isomer.
Chemoenzymatic Strategies: Combining chemical and enzymatic steps can create highly efficient and selective synthetic pathways. Microbiological reduction of precursor molecules has been demonstrated as a viable route to (1R,3S)-(cis)-chrysanthemic acid. acs.org Future work could focus on integrating such biotransformations into industrial-scale processes, reducing the reliance on traditional, and often harsher, chemical methods. google.com The goal is to simplify production, lower costs, and minimize the environmental footprint associated with pyrethroid synthesis. mdpi.comnih.gov
Discovery and Elucidation of Novel Bioactive Derivatives Beyond Current Applications
The vast majority of research on chrysanthemic acid derivatives has centered on their insecticidal properties. asianpubs.orgnih.gov However, the core cyclopropanecarboxylic acid structure presents a scaffold for developing novel compounds with a wider range of biological activities.
Exploration of New Pharmacological Activities: Preliminary studies have hinted at other potential applications. For example, some chrysanthemic acid derivatives have been investigated for anti-inflammatory properties. biosynth.com Future research should systematically explore the pharmacological potential of new esters and amides derived from (+)-cis-chrysanthemic acid. This could involve screening for activity against a wide array of biological targets, potentially leading to new therapeutic agents.
Structure-Activity Relationship Studies: A deeper understanding of how structural modifications to the chrysanthemic acid molecule affect its biological activity is needed. tandfonline.com By synthesizing and testing a diverse library of derivatives, researchers can identify key structural features required for different biological effects. This could lead to the design of compounds with enhanced potency and selectivity for new applications beyond insect control. For example, a study found that a derivative with a saturated hydrocarbon substituent, 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid, showed significant insecticidal activity, challenging the long-held belief that an unsaturated side chain was essential. tandfonline.com
In-Depth Mechanistic Investigations at the Molecular and Cellular Levels
The primary mechanism of action for pyrethroid insecticides is the disruption of voltage-gated sodium channels in insect nerve cells. researchgate.netnih.govnih.gov This leads to prolonged channel opening, repetitive nerve firing, paralysis, and death. wikipedia.org However, there are still gaps in our understanding of these interactions at a fine molecular level.
Advanced Molecular Modeling and Biophysical Studies: Computational studies, such as Density Functional Theory (DFT), can provide insights into the decomposition and reaction mechanisms of chrysanthemic acid and its derivatives. nih.govresearchgate.netresearchgate.net Such theoretical approaches can help predict the stability and reactivity of new compounds. researchgate.net Combining these computational methods with biophysical techniques will allow for a more detailed picture of how these molecules bind to their target proteins. Investigating the state-dependent actions of pyrethroids on both insect and mammalian sodium channels is an active area of research. nih.gov
Comprehensive Ecological Fate and Biotransformation Research in Complex Environmental Systems
The environmental fate of chrysanthemic acid and its pyrethroid derivatives is a critical area of ongoing research due to their widespread use. herts.ac.uk While pyrethroids are known to degrade in the environment, the rates and pathways can vary significantly depending on environmental conditions. oup.comoup.com
Degradation in Complex Matrices: Most studies on the environmental degradation of pyrethroids have been conducted under controlled laboratory conditions. There is a need for more research on their fate and biotransformation in complex environmental systems, such as different soil types, sediments, and aquatic ecosystems. nih.gov Factors like soil composition, microbial populations, and sunlight exposure can all influence the rate and products of degradation. nih.govpsu.edu
Biotransformation by Environmental Microorganisms: Microbial degradation is a key process in the breakdown of pyrethroids in the environment. nih.gov The primary metabolic pathway is the cleavage of the ester bond, yielding chrysanthemic acid and an alcohol moiety. oup.comhep.com.cn Numerous bacterial and fungal species capable of degrading pyrethroids have been identified. nih.govfrontiersin.org Future research should focus on identifying the specific enzymes responsible for this degradation and understanding the genetic basis of these metabolic pathways. researchgate.nethep.com.cn This knowledge could be harnessed for bioremediation strategies to clean up contaminated sites.
Endocrine Disrupting Effects of Metabolites: Some metabolites of pyrethroid degradation, such as 3-phenoxybenzoic acid, have been shown to have endocrine-disrupting activities. oup.comoup.com It is crucial to conduct comprehensive studies on the ecological impact of not just the parent compounds but also their various degradation products. oup.com This includes assessing their potential to interact with hormone receptors in wildlife and understanding the long-term consequences for ecosystem health. oup.com
Q & A
Q. What are the primary synthetic routes for (+)-cis-chrysanthemic acid in laboratory settings?
this compound is synthesized via multi-step pathways involving intermediates such as esters and brominated compounds. A classical route involves three intermediates: (i) reaction of methyl chrysanthemate with hydroxylamine-O-sulfonic acid to form a hydrazine derivative (19-A), (ii) treatment with Br₂ to yield a dibromide (19-B), and (iii) base-mediated elimination to generate the cyclopropane ring . Enantiospecific synthesis from D-(–)-pantolactone has also been reported, leveraging chiral pool strategies to achieve high enantiomeric purity .
Q. How can cis-trans isomer mixtures be separated using solubility differences?
The cis isomer exhibits higher solubility in non-polar solvents (e.g., hexane) compared to the trans isomer. For a 60/40 trans/cis mixture, crystallization in hexane at 25°C isolates trans-chrysanthemic acid with 80% purity, while the remaining solution enriches the cis isomer (35% yield, 80/20 cis/trans ratio). A second crystallization step yields 99.8% pure cis isomer .
Q. What analytical techniques differentiate cis and trans isomers of chrysanthemic acid?
Differences in acidity (pKa) and physical properties enable separation. For example, sodium salts of the cis isomer remain in aqueous solution after acidification with CO₂, while the trans isomer precipitates. Additionally, selective lactonization of the cis isomer using H₂SO₄ or ZnCl₂ converts it into a δ-lactone derivative, leaving the trans isomer unreacted .
Advanced Research Questions
Q. What methodologies enable enantiomeric resolution of this compound?
Supercritical fluid extraction (SFE) with CO₂ and chiral bases (e.g., (S)-(+)-2-(benzylamino)-1-butanol) achieves partial resolution. At 150 bar and 40°C, the raffinate yields (–)-cis-chrysanthemic acid with 99% ee, while multiple extractions produce the (+)-enantiomer (90% ee) . Lactonization strategies further isolate enantiomers by exploiting stereoselective reactivity .
Q. How do thermal and catalytic conditions influence cis-trans isomerization mechanisms?
- Thermal isomerization : Heating (1S,3R)-cis-chrysanthemic acid at 250°C induces cleavage/recombination of the Cb-Cc bond, yielding (1R,3R)-trans-chrysanthemic acid with >85% efficiency. Higher temperatures (300°C) promote lactone formation, complicating isolation .
- Catalytic isomerization : Sodium alkoxide bases in benzene catalyze epimerization at Cb, converting cis esters (e.g., t-butyl chrysanthemate) to trans isomers. Steric hindrance from bulky ester groups enhances reaction selectivity .
Q. How can researchers address contradictions in separation efficiency across different methods?
For example, SFE achieves high enantiomeric excess (99% ee) but low yield, while crystallization offers higher cis isomer yields (20%) but requires multiple steps. Method selection should prioritize either purity (e.g., for pharmacological studies) or scalability (e.g., for synthetic chemistry). Comparative studies using HPLC or chiral GC are critical for validating outcomes .
Q. What strategies optimize the synthesis of enantiopure this compound for structure-activity studies?
Combining chiral starting materials (e.g., D-pantolactone) with kinetic resolution (e.g., enzymatic esterification) ensures enantiopurity. For example, lipase-mediated hydrolysis of chrysanthemic esters selectively retains the (+)-cis enantiomer, achieving >95% ee .
Methodological Considerations
- Data Validation : Cross-reference separation yields and enantiomeric ratios using chiral chromatography (e.g., Chiralcel OD-H column) and NMR spectroscopy .
- Experimental Replication : Detailed protocols for lactonization or SFE must specify molar ratios, pressure/temperature conditions, and solvent purity to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
